

The In Vivo Pharmacology of Talazoparib: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Talazoparib

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Introduction

Talazoparib (Talzenna®) is a potent, orally bioavailable small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2. It is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[1][2] This technical guide provides an in-depth overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of **talazoparib**, compiling key data from preclinical and clinical studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this targeted therapy.

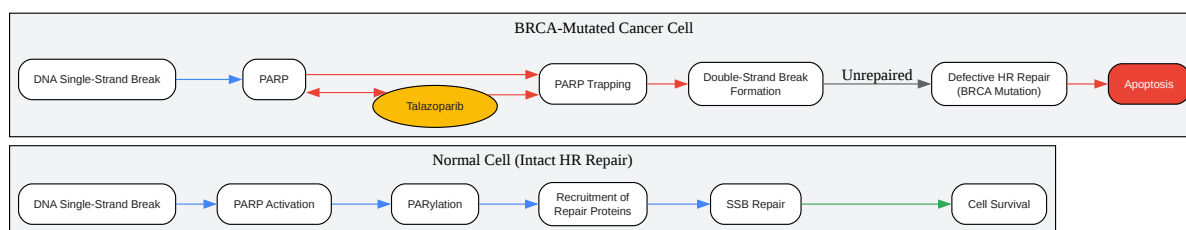
Mechanism of Action

Talazoparib exerts its cytotoxic effects through a dual mechanism of action that targets the core of DNA single-strand break (SSB) repair.[3][4]

- **Catalytic Inhibition of PARP:** Upon detection of a single-strand break in DNA, PARP enzymes are recruited to the site of damage. They catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins, a process known as PARylation. [1] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins. **Talazoparib** competitively binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR and thereby inhibiting the recruitment of the DNA repair machinery.[1]

- PARP Trapping: Beyond its catalytic inhibition, **talazoparib**'s high potency is largely attributed to its ability to "trap" PARP enzymes on DNA at the site of damage.[1][5] The binding of **talazoparib** to the PARP-DNA complex prevents the dissociation of PARP, creating a physical obstruction that is more cytotoxic than the unrepaired single-strand break alone.[3][5] These trapped complexes stall replication forks, leading to the formation of double-strand breaks (DSBs).[6]

In cancer cells with defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, the accumulation of DSBs induced by **talazoparib** cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. [4][7] This concept is known as synthetic lethality.



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Figure 1: Dual mechanism of action of **Talazoparib**.

Pharmacokinetics

Talazoparib exhibits favorable pharmacokinetic properties that support once-daily oral administration.[8][9] Its absorption is rapid, and it has a long elimination half-life.

Absorption and Distribution

Following oral administration, **talazoparib** is rapidly absorbed, with the time to maximum plasma concentration (Tmax) generally occurring within 1 to 2 hours.[2][10] Steady-state

plasma concentrations are typically reached within 2 to 3 weeks of daily dosing.[11] The absorption of **talazoparib** is not significantly affected by food, allowing for administration without regard to meals.[12] In vitro studies indicate that **talazoparib** is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters.[13][14]

Metabolism and Excretion

Talazoparib undergoes minimal hepatic metabolism and is primarily excreted unchanged by the kidneys.[7] This suggests a low likelihood of drug-drug interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes.[13][15]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of **talazoparib** from various clinical studies.

Table 1: Single-Dose Pharmacokinetics of **Talazoparib** in Patients with Advanced Solid Tumors

Parameter	0.75 mg Dose[10]	1 mg Dose[10]
C _{max} (ng/mL)	10.9 (2.2)	16.4 (4.5)
AUC _{0-inf} (ng·h/mL)	823 (206)	1080 (321)
t _{1/2} (h)	56.6 (18.1)	50.7 (11.5)
CL/F (L/h)	1.0 (0.3)	1.0 (0.3)
V _z /F (L)	79.5 (21.7)	71.4 (18.0)
Data are presented as mean (standard deviation).		

Table 2: Multiple-Dose Pharmacokinetics of **Talazoparib** (1 mg Once Daily) in Patients with Advanced Solid Tumors

Parameter	Value	Reference
C _{max} (ng/mL)	24.1 (6.2)	[10]
AUC ₀₋₂₄ (ng·h/mL)	458 (124)	[10]
t _{1/2} (h)	50	[8][9]
Data are presented as mean (standard deviation) where available.		

Table 3: Population Pharmacokinetic Model of **Talazoparib**

Parameter	Value	Reference
Model Type	Two-compartment with first-order absorption	[12][16]
Apparent Clearance (CL/F)	4.798 L/h	[2]
Apparent Volume of Distribution (V _d /F)	456.8 L	[2]

Drug-Drug Interactions

Coadministration of **talazoparib** with potent P-gp inhibitors such as itraconazole, amiodarone, carvedilol, clarithromycin, and verapamil can increase **talazoparib** exposure by approximately 45-56%. [13][14][17] This may necessitate a dose reduction of **talazoparib**. [17] Similarly, coadministration with BCRP inhibitors may also increase **talazoparib** exposure. [14]

Pharmacodynamics

The pharmacodynamic effects of **talazoparib** have been demonstrated in both preclinical models and clinical studies, confirming its mechanism of action in vivo.

PARP Inhibition

Talazoparib treatment leads to a significant and sustained inhibition of PARP activity. In a Phase I study, sustained PARP inhibition in peripheral blood mononuclear cells (PBMCs) was observed at doses of 0.60 mg/day and higher.[8][9] A dose-dependent decrease in PARP activity in PBMCs was demonstrated, with a half-maximal inhibitory dose (ID50) of 0.0331 molality.[1] In patient tumor biopsies, single-agent **talazoparib** resulted in a 77-96% decrease in tumoral PARylation by day 8 of treatment.[18]

DNA Damage Response

Consistent with its mechanism of action, **talazoparib** induces markers of DNA damage. In preclinical studies, **talazoparib** treatment led to an increase in γ H2AX, a marker of DNA double-strand breaks.[19][20] Clinical studies have also confirmed an increase in nuclear γ H2AX in tumor biopsies from patients treated with **talazoparib**. [21]

Table 4: Pharmacodynamic Endpoints of **Talazoparib**

Endpoint	Matrix	Effect	Reference
PARP Activity	PBMCs	Dose-dependent inhibition	[1]
PARP Activity	Tumor Tissue	77-96% decrease	[18]
γ H2AX	Tumor Tissue	Increased expression	[21]

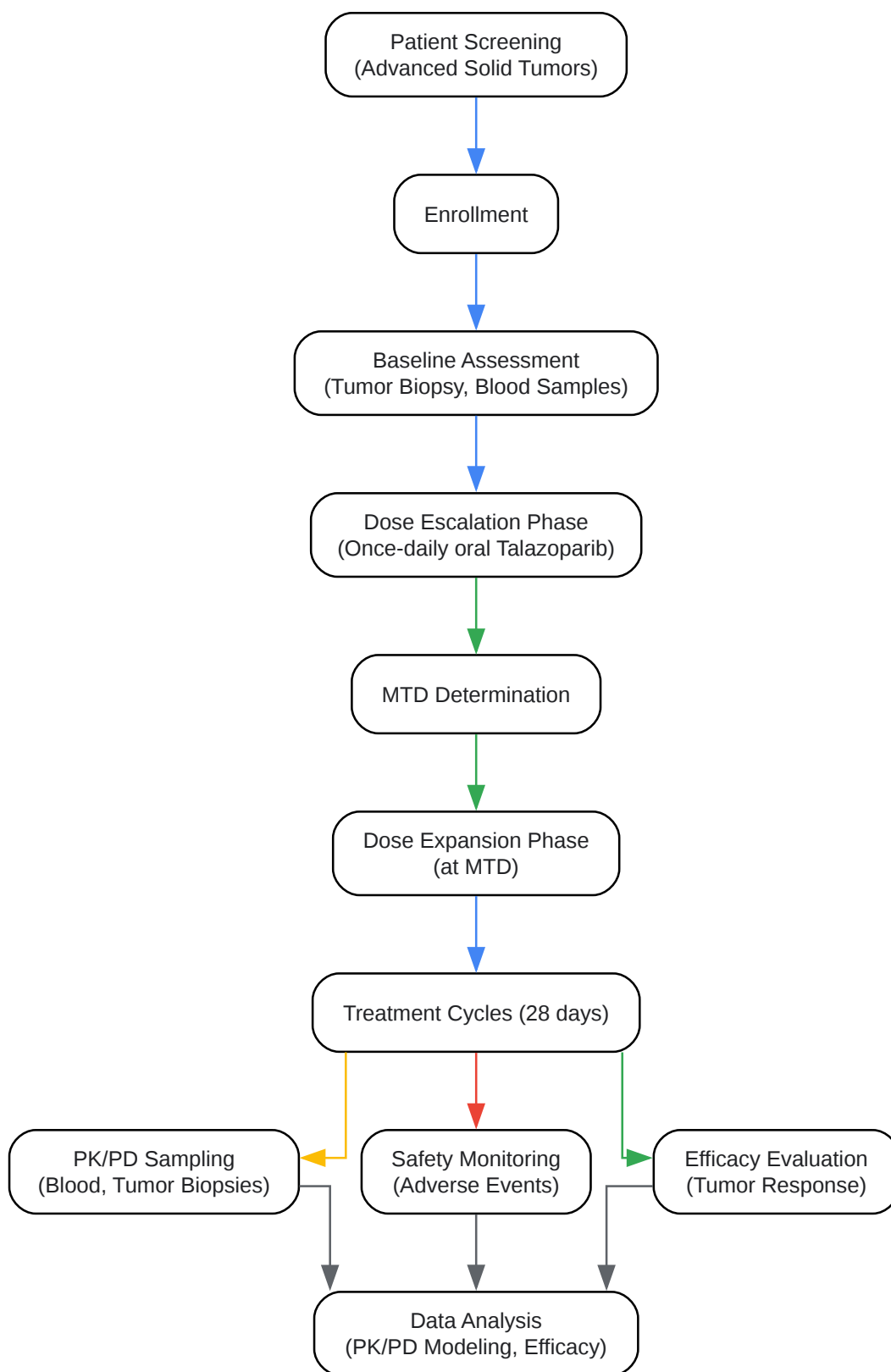
Experimental Protocols

Phase I Dose-Escalation and Expansion Study (NCT01286987)

This first-in-human, open-label, single-arm study was designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **talazoparib** in patients with advanced solid tumors, including those with DNA repair deficiencies.[22]

- Study Design: The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase.[22]
- Patient Population: Patients with advanced or recurrent solid tumors.[22]

- Dosing: **Talazoparib** was administered orally once daily in 28-day cycles.[\[21\]](#) Doses ranged from 0.025 mg to 1.1 mg in the dose-escalation phase.[\[8\]](#)
- Pharmacokinetic Sampling: Blood samples for PK analysis were collected at multiple time points after single and multiple doses.[\[8\]](#)
- Pharmacodynamic Assessments: PARP activity was measured in PBMCs at baseline and at various time points during treatment.[\[8\]](#)



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Figure 2: Generalized workflow for a Phase I clinical trial of **Talazoparib**.

Preclinical In Vivo Studies

Preclinical studies in xenograft models have been instrumental in elucidating the in vivo activity of **talazoparib**.

- Models: Patient-derived xenograft (PDX) models and cell line-derived xenograft models, often with BRCA1/2 mutations, have been utilized.[1][23]
- Administration: **Talazoparib** is typically administered orally.[24]
- Pharmacodynamic Analysis: Tumor and blood samples are collected to assess PARP inhibition (e.g., by measuring PAR levels) and DNA damage (e.g., by immunohistochemistry for γ H2AX).[20]
- Efficacy Evaluation: Tumor growth inhibition is the primary efficacy endpoint.[19]

Conclusion

Talazoparib is a potent PARP inhibitor with a well-characterized in vivo pharmacokinetic and pharmacodynamic profile. Its dual mechanism of catalytic inhibition and PARP trapping translates to significant antitumor activity, particularly in tumors with homologous recombination deficiencies. The predictable pharmacokinetics support a convenient once-daily oral dosing regimen. Understanding the interplay between **talazoparib** exposure and its pharmacodynamic effects on PARP inhibition and DNA damage is crucial for optimizing its clinical use and for the development of rational combination therapies. This guide provides a foundational understanding of these key pharmacological aspects to aid in ongoing research and drug development efforts.

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- To cite this document: BenchChem. [The In Vivo Pharmacology of Talazoparib: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560058#pharmacokinetics-and-pharmacodynamics-of-talazoparib-in-vivo]

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